molecular formula C30H49N9O6 B13638129 H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2

H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2

Cat. No.: B13638129
M. Wt: 631.8 g/mol
InChI Key: UWKNDYISLPTEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids This compound is of interest due to its potential applications in various fields, including medicine and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from impurities.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 has several scientific research applications:

    Chemistry: It can be used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: The peptide can serve as a substrate for enzymatic studies or as a probe for investigating protein-peptide interactions.

    Medicine: Potential therapeutic applications include its use as a drug candidate or as a component in drug delivery systems.

    Industry: The peptide can be utilized in the development of biomaterials or as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may bind to a receptor and activate or inhibit a signaling pathway, resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Phe-DL-Val-DL-Asn-DL-Gln-DL-His-DL-Leu-DL-Cys: This peptide has a similar sequence but includes different amino acids, leading to distinct properties and applications.

    H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr: Another peptide with a comparable structure but different amino acid composition.

Uniqueness

H-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKNDYISLPTEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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